Clionastatin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

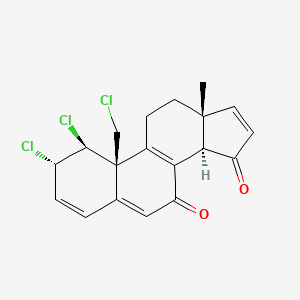

Clionastatin A is an androstanoid that is androsta-3,5,8,16-tetraene substituted by chloro groups at positions 1, 12 and 19 and oxo groups at positions 7 and 15 (the 1beta,2alpha stereoisomer). It is isolated from burrowing sponge Cliona nigricans and exhibits cytotoxic efficacy. It has a role as a metabolite and an antineoplastic agent. It is an androstanoid, a 7-oxo steroid, a 15-oxo steroid and a chlorinated steroid.

科学的研究の応用

Introduction to Clionastatin A

This compound is a polychlorinated steroid originally isolated from the marine sponge Cliona nigricans. This compound, along with its counterpart Clionastatin B, has garnered attention due to its unique structural features and potential biological activities, particularly its cytotoxic effects against tumor cells. The following sections explore the scientific research applications of this compound, focusing on its synthesis, biological activity, and implications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound has been a significant focus in organic chemistry due to its complex structure and the challenges associated with synthesizing highly chlorinated compounds. Various synthetic strategies have been developed:

- Total Synthesis : The first total synthesis of Clionastatins A and B was achieved using a convergent radical fragment coupling approach. Key steps included:

- Two-Stage Synthesis : A recent method involved a two-stage chlorination-oxidation strategy starting from inexpensive testosterone. This method emphasized:

- Key Transformations : Notable transformations during synthesis include:

This compound exhibits notable biological activities that are of great interest in pharmacology:

- Cytotoxicity : this compound has shown significant cytotoxic effects against various tumor cell lines, indicating potential as an anti-cancer agent .

- Mechanisms of Action : The compound's mechanisms may involve apoptosis induction, making it a candidate for further investigation in cancer treatment .

- Comparative Studies : Research comparing this compound with other steroid compounds has highlighted its unique structural features that contribute to its biological activities .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Cytotoxicity | Effective against tumor cells |

| Apoptosis Agonist | Induces programmed cell death |

| Anti-neoplastic | Potential use in cancer therapy |

| Anti-inflammatory | May reduce inflammation in various conditions |

Case Study 1: Synthetic Approaches

A study conducted by Jinghan Gui and colleagues detailed the first total synthesis of Clionastatins A and B, providing insights into the structural revisions made during synthesis. The researchers utilized a fragment-based approach that allowed for the successful assembly of the steroid framework, confirming the revised stereochemistry .

Case Study 2: Biological Evaluation

Research published in Medicinal Natural Products explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound could inhibit cell proliferation effectively, suggesting its potential as a lead compound for drug development .

化学反応の分析

Key Synthetic Strategies for Clionastatin A

Two distinct approaches have been developed for the total synthesis of this compound:

Radical Fragment Coupling Approach

Developed by Gui et al. (2021), this method employs a convergent strategy combining two fragments via radical coupling :

-

Ireland–Claisen Rearrangement : Establishes the C5 stereocenter, later relayed to the C10 quaternary center.

-

Acyl Radical Conjugate Addition : Joins the enone and acyl telluride fragments regioselectively.

-

Intramolecular Heck Reaction : Forms the C10 quaternary stereocenter and closes the D-ring.

-

Diastereoselective Dichlorination : Installs pseudoequatorial dichlorides at C1 and C2.

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ireland–Claisen rearrangement | LDA, TBSCl | C5 stereocenter establishment |

| 2 | Radical conjugate addition | (TMS)₃SiH, AIBN | Fragment coupling |

| 3 | Intramolecular Heck reaction | Pd(OAc)₂, PPh₃ | D-ring closure and C10 stereocenter |

| 4 | Dichlorination | Et₄NCl₃ | C1/C2 dichloride installation |

Two-Stage Chlorination–Oxidation Strategy

Wang et al. (2022) utilized testosterone as a starting material, optimizing chlorination and oxidation stages :

-

Chlorination Stage :

-

Conformationally controlled dichlorination at C1/C2.

-

C4–OH-directed C19 oxygenation followed by neopentyl chlorination.

-

-

Oxidation Stage :

-

Photochemical dibromination/debromination for desaturation.

-

Anti-Markovnikov olefin oxidation via photoredox-metal dual catalysis.

-

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dichlorination at C1/C2 | Cl₂, Lewis acid | Diequatorial dichloride installation |

| 2 | Neopentyl chlorination at C19 | SOCl₂, DMF | C19 chloride introduction |

| 3 | Photoredox oxidation | [Ir(ppy)₃], O₂ | B-ring enone formation |

Chlorination Reactions

Chlorination is critical for installing this compound’s seven chlorine atoms:

-

C1/C2 Dichlorination : Achieved via β-chloronium intermediates for diequatorial orientation .

-

C19 Neopentyl Chlorination : Directed by C4–OH, overcoming steric hindrance .

-

Late-Stage Chlorination : Et₄NCl₃ selectively adds chlorine at C14 and C17 .

| Position | Chlorination Method | Selectivity | Reference |

|---|---|---|---|

| C1/C2 | Conformationally controlled | β-Chloronium intermediate | |

| C19 | Neopentyl chlorination | C4–OH-directed | |

| C14/C17 | Et₄NCl₃ | Thermodynamic control |

Oxidation and Desaturation

Oxidation enhances the steroid backbone’s complexity:

-

Photochemical Desaturation : One-pot dibromination/debromination introduces C6–C7 double bonds .

-

Anti-Markovnikov Oxidation : Photoredox catalysis (e.g., [Ir(ppy)₃]) oxidizes olefins to enones .

-

Wharton Transposition : Converts epoxy ketones to D-ring enones .

Stereochemical Considerations

-

C14 Epimerization : Gui et al. revised this compound’s structure by inverting C14’s configuration, confirmed via NMR and optical rotation matching .

-

Cis-Fused C/D Rings : Achieved through thermodynamically driven epimerization .

Structural Revision

Initial structural proposals based on NMR data were revised after synthesis:

Comparative Analysis of Synthetic Routes

This synthesis-driven analysis underscores the interplay of radical chemistry, stereoselective chlorination, and oxidation strategies in constructing this compound’s intricate architecture. The structural revision highlights the necessity of total synthesis in validating natural product assignments.

特性

分子式 |

C19H17Cl3O2 |

|---|---|

分子量 |

383.7 g/mol |

IUPAC名 |

(1S,2S,10S,13R,14R)-1,2-dichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione |

InChI |

InChI=1S/C19H17Cl3O2/c1-18-6-4-11-15(16(18)13(23)5-7-18)14(24)8-10-2-3-12(21)17(22)19(10,11)9-20/h2-3,5,7-8,12,16-17H,4,6,9H2,1H3/t12-,16-,17+,18+,19-/m0/s1 |

InChIキー |

OFMUBMLCGMAWGO-GJQMJKEGSA-N |

異性体SMILES |

C[C@]12CCC3=C([C@@H]1C(=O)C=C2)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl |

正規SMILES |

CC12CCC3=C(C1C(=O)C=C2)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl |

同義語 |

clionastatin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。